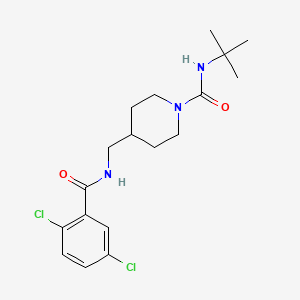

N-(tert-butyl)-4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxamide

Description

N-(tert-butyl)-4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxamide is a synthetic piperidine carboxamide derivative featuring a tert-butyl carboxamide group at the piperidine nitrogen and a 2,5-dichlorobenzamido substituent linked via a methylene bridge. Based on its structural components, it likely shares synthetic and analytical characteristics with related piperidine carboxamides, such as those described in and .

Properties

IUPAC Name |

N-tert-butyl-4-[[(2,5-dichlorobenzoyl)amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25Cl2N3O2/c1-18(2,3)22-17(25)23-8-6-12(7-9-23)11-21-16(24)14-10-13(19)4-5-15(14)20/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEATJPCXUYXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxamide is a synthetic compound with potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a tert-butyl group and a dichlorobenzamido moiety. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions are employed using appropriate precursors.

- Introduction of the tert-Butyl Group : Achieved through alkylation reactions.

- Attachment of the Dichlorobenzamido Moiety : This step involves amide bond formation with 2,5-dichlorobenzoic acid derivatives.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activity, leading to various biological effects such as anti-inflammatory or anti-tumor activities.

In Vitro Studies

Research has shown that derivatives of piperidine compounds can activate the GLP-1 receptor, which is crucial for insulin regulation in Type 2 Diabetes Mellitus (T2DM) treatment. For instance, in vitro assessments indicated that certain derivatives exhibited significant binding affinity to GLP-1 receptors, suggesting potential therapeutic applications in metabolic disorders .

Case Studies and Findings

- GLP-1 Activation : A study demonstrated that piperidine derivatives could activate GLP-1 pathways, leading to increased insulin secretion in pancreatic cells .

- Antitumor Activity : Some piperidine derivatives showed promising results in inhibiting tumor cell proliferation. For example, compounds structurally related to this compound displayed significant antiproliferative effects against various cancer cell lines .

- Anti-inflammatory Properties : Similar compounds in the piperidine class have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 in cell culture models .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Fluorinated Aryl Derivatives ()

Compounds 5–12 in are piperidine carboxamides with varying aryl substituents (e.g., 2-methylphenyl, 4-fluorophenyl, 2,5-difluorophenyl). Key comparisons:

- Electron-Withdrawing Effects : Fluorine substituents (e.g., 4-fluorophenyl in Compound 6) may enhance metabolic stability compared to chlorine in the target compound, but chlorine’s larger size and higher lipophilicity could improve membrane permeability .

- Synthetic Yields : Yields for fluorinated derivatives range from 90% (Compound 11) to 120% (Compound 6), suggesting efficient coupling reactions. Chlorinated analogs may face challenges due to steric hindrance or reactivity differences, though direct data are unavailable.

Heterocyclic and Acetamido Derivatives ()

The compound N-(tert-butyl)-4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxamide () shares the tert-butyl carboxamide and piperidine core but replaces the dichlorobenzamido group with a dioxopyrrolidinyl-acetamido moiety. This substitution reduces molecular weight (352.4 g/mol vs. ~393.3 g/mol estimated for the target compound) and introduces a polar, cyclic ketone group, likely altering solubility and target engagement .

Data Tables

Research Findings and Discussion

- Substituent Impact on Bioactivity : Fluorinated aryl groups in compounds were designed as TAAR1 agonists, suggesting the target compound’s dichlorobenzamido group might similarly target CNS receptors. Chlorine’s higher lipophilicity could enhance blood-brain barrier penetration but may reduce aqueous solubility .

- Synthetic Feasibility : High yields for fluorinated analogs () imply robust coupling reactions. Chlorination steps (e.g., introducing 2,5-dichlorobenzamido) may require optimization to mitigate side reactions or lower yields due to steric effects .

- Analytical Challenges: The absence of melting point or solubility data for the target compound (cf.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.